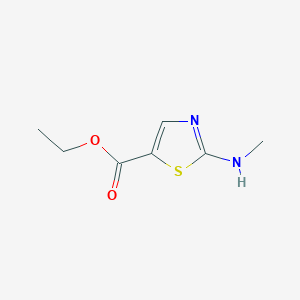
Ethyl 2-(methylamino)thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(methylamino)-1,3-thiazole-5-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds
Métodos De Preparación
The synthesis of ethyl 2-(methylamino)-1,3-thiazole-5-carboxylate can be achieved through several methods. One common synthetic route involves the reaction of ethyl 2-bromo-1,3-thiazole-5-carboxylate with methylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the bromine atom with the methylamino group. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Análisis De Reacciones Químicas
Ethyl 2-(methylamino)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(methylamino)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-(methylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing their function and leading to the desired biological outcomes .
Comparación Con Compuestos Similares
Ethyl 2-(methylamino)-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-1,3-thiazole-5-carboxylate: This compound lacks the methyl group on the amino nitrogen, which can affect its biological activity and chemical reactivity.
Methyl 2-(methylamino)-1,3-thiazole-5-carboxylate: The presence of a methyl ester group instead of an ethyl ester group can influence the compound’s solubility and reactivity.
2-(Methylamino)-1,3-thiazole-5-carboxylic acid: The carboxylic acid group can participate in different types of chemical reactions compared to the ester group, affecting the compound’s overall properties
Ethyl 2-(methylamino)-1,3-thiazole-5-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H10N2O2S |
|---|---|
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
ethyl 2-(methylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4-9-7(8-2)12-5/h4H,3H2,1-2H3,(H,8,9) |
Clave InChI |
YTPNHHJHHIKFMP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(S1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




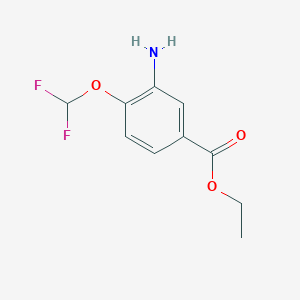
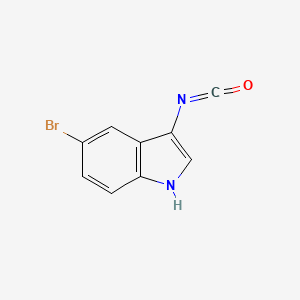
![1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine](/img/structure/B13568436.png)

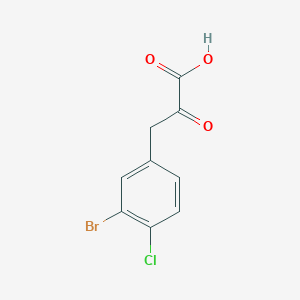
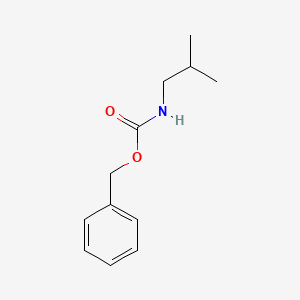
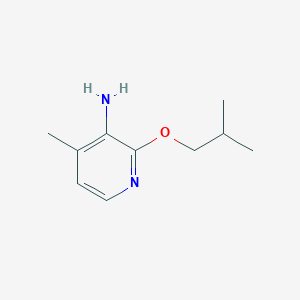
![(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B13568471.png)


![2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13568499.png)

